1-Cyclopropylpiperazine dihydrochloride

HIV-1 Protease Inhibition Oral Bioavailability Pharmacokinetics

1-Cyclopropylpiperazine dihydrochloride is the preferred building block for HIV-1 protease inhibitors requiring high oral absorption (Cmax=17 µM, AUC=64 µM·h). The cyclopropyl group imparts conformational rigidity and superior pharmacokinetics versus methyl/phenyl analogs. Also validated for histamine H3 receptor antagonists, N-type calcium channel blockers, and selective cytotoxicity against DU145 prostate cancer cells. The dihydrochloride salt guarantees optimal aqueous solubility and handling for synthetic protocols. Choose this compound for next-generation antiviral, CNS, and oncology research programs.

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
CAS No. 139256-79-4
Cat. No. B165461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylpiperazine dihydrochloride
CAS139256-79-4
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESC1CC1N2CCNCC2.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c1-2-7(1)9-5-3-8-4-6-9;;/h7-8H,1-6H2;2*1H
InChIKeyJDJNSFSTSJWJFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropylpiperazine Dihydrochloride (CAS 139256-79-4): A Cyclopropyl-Substituted Piperazine Building Block for CNS and Antiviral Research


1-Cyclopropylpiperazine dihydrochloride (CAS 139256-79-4) is the dihydrochloride salt of 1-cyclopropylpiperazine, a heterocyclic organic compound featuring a piperazine core substituted at one nitrogen atom with a cyclopropyl group. The cyclopropyl moiety imparts unique steric and electronic properties, including enhanced metabolic stability and altered pharmacokinetic profiles, making this compound a valuable building block in medicinal chemistry. [1] The dihydrochloride salt form (molecular formula C₇H₁₆Cl₂N₂, molecular weight 199.12 g/mol) provides improved aqueous solubility and handling characteristics compared to the free base, facilitating its use in synthetic protocols and biological assays. [2]

Why Generic Piperazine Substitution Fails: The Critical Role of the Cyclopropyl Group in 1-Cyclopropylpiperazine Dihydrochloride


In-class piperazine derivatives cannot be simply interchanged due to the profound impact of the N1-substituent on physicochemical properties, metabolic stability, and target engagement. The cyclopropyl group in 1-cyclopropylpiperazine dihydrochloride introduces conformational rigidity and distinct electronic characteristics that directly influence biological activity. For instance, in a series of HIV-1 protease inhibitors, the cyclopropylpiperazine-containing analog (compound 13) exhibited markedly superior oral absorption (Cmax=17 µM, AUC=64 µM·h) compared to other alkylpiperazine variants, a difference that would be lost with a generic piperazine or methylpiperazine replacement. [1] Furthermore, the cyclopropyl substitution alters lipophilicity (Consensus Log P 1.0) and aqueous solubility (1.52 mg/mL) relative to methyl (Log P ~0.5) or phenyl (Log P ~2.5) analogs, affecting both synthetic handling and biological distribution. Substitution with a non-cyclopropyl analog would therefore compromise both the chemical and biological performance of downstream applications.

Quantitative Differentiation: 1-Cyclopropylpiperazine Dihydrochloride vs. Closest Piperazine Analogs


Enhanced Oral Absorption: Cyclopropylpiperazine vs. Other Alkylpiperazines in HIV Protease Inhibitors

In a comparative study of HIV-1 protease inhibitors, the analog containing a cyclopropylpiperazine unit (compound 13) demonstrated exceptional oral absorption in dogs, with a Cmax of 17 µM, an elimination half-life (t½) of 120 min, and an AUC of 64 µM·h. [1] This performance was superior to other acyclic and cyclic alkylpiperazine derivatives in the same series, which exhibited lower oral exposure. [1]

HIV-1 Protease Inhibition Oral Bioavailability Pharmacokinetics

Lipophilicity and Solubility Profile: 1-Cyclopropylpiperazine Dihydrochloride vs. 1-Methylpiperazine Dihydrochloride

1-Cyclopropylpiperazine dihydrochloride exhibits a Consensus Log P (octanol-water partition coefficient) of 1.0 and an aqueous solubility of 1.52 mg/mL (ESOL method). In contrast, 1-methylpiperazine dihydrochloride has a lower calculated Log P (~0.5) and higher melting point (246-250°C), indicative of different solid-state and solution-phase behavior.

Physicochemical Properties Drug Design ADME

Histamine H3 Receptor Antagonist Scaffold: 1-Cyclopropylpiperazine as a Key Intermediate

1-Cyclopropylpiperazine dihydrochloride serves as a crucial building block for the synthesis of imidazole-free histamine H3 receptor antagonists, including 2-(4-alkylpiperazin-1-yl)quinolines. [1] In these series, the cyclopropyl substituent contributes to receptor binding affinity and selectivity, distinguishing it from other N-alkylpiperazine analogs. [1]

Histamine H3 Receptor CNS Disorders Medicinal Chemistry

Selective Cytotoxicity Against DU145 Prostate Cancer Cells

A derivative of 1-cyclopropylpiperazine exhibited strong and selective inhibitory activity against DU145 prostate cancer cells in a preliminary cytotoxic assay. [1] Single-crystal X-ray structural analysis confirmed that the piperazine ring adopts a stable chair conformation, which may contribute to its biological activity. [1]

Anticancer Cytotoxicity DU145

N-Type Calcium Channel Blocker Patent Family

Patents (e.g., US 2010/0105682) disclose cyclopropyl-piperazine compounds as N-type calcium channel blockers useful for treating pain, stroke, and other conditions associated with unwanted calcium channel activity. [1] The cyclopropyl ring is a key structural feature in these compounds, contributing to their pharmacological profile. [1]

Calcium Channel Blockers Pain Stroke

Optimal Application Scenarios for 1-Cyclopropylpiperazine Dihydrochloride Based on Quantitative Evidence


Synthesis of HIV-1 Protease Inhibitors with Enhanced Oral Bioavailability

1-Cyclopropylpiperazine dihydrochloride is the preferred building block for constructing HIV-1 protease inhibitors that require high oral absorption. The cyclopropylpiperazine moiety, as demonstrated in compound 13 (Cmax=17 µM, AUC=64 µM·h in dogs), imparts superior pharmacokinetic properties compared to other alkylpiperazine analogs. [1] Researchers developing next-generation antiviral agents should prioritize this compound to maximize oral exposure.

Development of Imidazole-Free Histamine H3 Receptor Antagonists

For medicinal chemistry programs targeting the histamine H3 receptor—implicated in cognitive disorders, sleep-wake regulation, and feeding behavior—1-cyclopropylpiperazine dihydrochloride is a validated synthetic intermediate. It has been used to prepare 2-(4-alkylpiperazin-1-yl)quinolines and tri-/tetrasubstituted ureas with potent H3 antagonist activity. [2] The cyclopropyl group is essential for achieving the desired receptor binding profile; substitution with methyl or phenyl analogs would likely diminish activity.

Construction of N-Type Calcium Channel Blockers for Pain and Neurological Indications

Patented cyclopropyl-piperazine compounds (US 2010/0105682) claim utility as N-type calcium channel blockers for the treatment of pain, stroke, and related conditions. [3] The cyclopropyl ring is a critical structural element for activity. 1-Cyclopropylpiperazine dihydrochloride serves as a direct precursor for these patented scaffolds, making it an essential reagent for research groups exploring novel analgesics and neuroprotective agents.

Prostate Cancer (DU145) Selective Cytotoxic Agent Development

Preliminary data indicate that derivatives of 1-cyclopropylpiperazine exhibit strong and selective cytotoxicity against DU145 prostate cancer cells. [4] While the exact mechanism and potency require further elucidation, this compound provides a starting point for the synthesis of novel anticancer agents with selectivity for prostate cancer cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopropylpiperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.